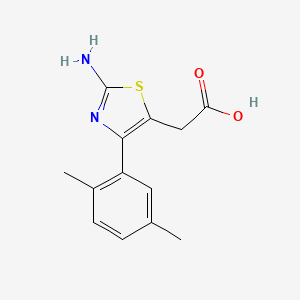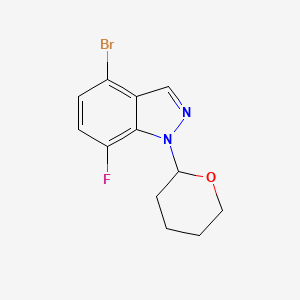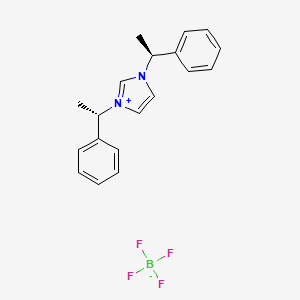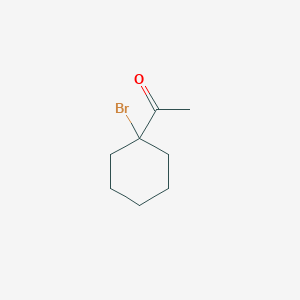
(1R,2R)-2-(benzylamino)cyclohexan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(benzylamino)cyclohexan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry and potential as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(benzylamino)cyclohexan-1-ol hydrochloride typically involves the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(benzylamino)cyclohexan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different amines or alcohols.
Applications De Recherche Scientifique
(1R,2R)-2-(benzylamino)cyclohexan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the formation of metal complexes.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical intermediates and catalysts.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(benzylamino)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(benzylamino)cyclohexanol: A stereoisomer with different spatial arrangement of atoms.
Cyclohexane-1,2-diamine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(1R,2R)-2-(benzylamino)cyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral ligand in various applications .
Propriétés
Formule moléculaire |
C13H20ClNO |
|---|---|
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
(1R,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13-;/m1./s1 |
Clé InChI |
LIVWXXSFUGDHHA-OJERSXHUSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O.Cl |
SMILES canonique |
C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)








